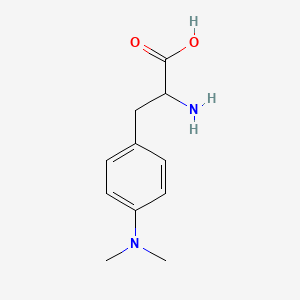

4-(Dimethylamino)phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEYFCOAPFGKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285570 | |

| Record name | 4-(dimethylamino)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84796-32-7, 7284-42-6 | |

| Record name | NSC230428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7284-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(dimethylamino)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Dimethylamino Phenylalanine

Established Chemical Synthesis Routes

The established routes for synthesizing 4-(Dimethylamino)phenylalanine primarily involve the modification of existing amino acid precursors or the construction of the molecule from simpler starting materials. These methods focus on achieving the target compound with high purity and yield.

Direct Modification of Phenylalanine Precursors

The synthesis typically begins with the protection of the α-amino and carboxyl groups of 4-aminophenylalanine to prevent side reactions. The key step is the subsequent N,N-dimethylation of the aromatic amino group. Various methods can be employed for this transformation, including reductive amination. In this process, the protected 4-aminophenylalanine is treated with an excess of formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to yield the desired N,N-dimethylated product. nih.govacs.org The choice of protecting groups is crucial to ensure compatibility with the methylation conditions and to allow for their efficient removal at the final stage to yield the free amino acid.

Another approach involves the direct alkylation of the protected 4-aminophenylalanine with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a base to deprotonate the aromatic amine, facilitating the nucleophilic attack. Careful control of the reaction conditions is necessary to avoid over-alkylation or side reactions.

Synthesis from Simpler Precursors

Alternatively, this compound can be constructed from simpler, non-amino acid starting materials. This approach offers flexibility in introducing the desired functionalities but often requires more synthetic steps. A plausible route starts with a commercially available aromatic compound, such as 4-bromo-N,N-dimethylaniline.

One established method for forming the amino acid backbone is the Strecker synthesis. In this approach, 4-(dimethylamino)benzaldehyde (B131446) is reacted with ammonia (B1221849) and cyanide to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the racemic α-amino acid. Another classic method is the Erlenmeyer-Plöchl synthesis, where 4-(dimethylamino)benzaldehyde is condensed with N-acetylglycine to form an azlactone, which can then be reduced and hydrolyzed to give this compound.

These methods typically produce a racemic mixture of the amino acid, which then requires resolution to isolate the desired enantiomer.

Asymmetric Synthesis Approaches for Chiral Purity

Achieving high chiral purity is a critical aspect of amino acid synthesis, as the biological activity of peptides and other chiral molecules is often dependent on the stereochemistry of their constituent amino acids. Several asymmetric synthesis strategies have been developed to produce enantiomerically pure this compound.

One powerful approach is the use of chiral auxiliaries. In this method, a prochiral starting material is attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Another prominent method is asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. For the synthesis of unnatural phenylalanine derivatives, asymmetric phase-transfer catalysis has proven to be effective. nih.gov This technique involves the α-alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) bromide in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. nih.gov This method allows for the predictable and controlled synthesis of either the (R)- or (S)-enantiomer depending on the specific catalyst used. nih.gov

Biocatalysis offers an environmentally friendly and highly selective alternative for asymmetric synthesis. Enzymes such as phenylalanine ammonia lyases (PALs) can be engineered to catalyze the hydroamination of substituted cinnamic acids to produce non-natural L- or D-phenylalanine derivatives with high enantiomeric excess. nih.gov Transaminases are another class of enzymes that can be used for the asymmetric synthesis of amino acids from their corresponding α-keto acids. youtube.com

| Asymmetric Synthesis Approach | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to a prochiral substrate to direct a stereoselective reaction. | Stoichiometric use of chiral material; high diastereoselectivity. |

| Asymmetric Phase-Transfer Catalysis | A chiral catalyst facilitates the reaction between two immiscible phases, controlling the stereochemical outcome. | Catalytic amount of chiral material; predictable stereochemistry. |

| Biocatalysis (e.g., PALs, Transaminases) | Enzymes are used to catalyze stereoselective reactions. | High enantioselectivity; mild reaction conditions; environmentally friendly. |

Advanced Synthetic Strategies

The field of synthetic chemistry is continuously evolving, with new methods being developed to improve efficiency, selectivity, and environmental sustainability. Advanced strategies for the synthesis of this compound include the application of electrochemistry and novel catalytic systems.

Electrochemical Synthesis Applications

Electrochemical methods offer a unique approach to organic synthesis, often providing milder reaction conditions and avoiding the use of hazardous reagents. The synthesis of precursors to this compound can potentially be achieved through electrochemical means. For instance, the electrochemical reduction of a suitable nitroaromatic precursor could provide the corresponding amine in a controlled manner. While direct electrochemical synthesis of this compound is not widely reported, the synthesis of related N,N-dimethylaniline derivatives has been explored. rsc.org These methods could potentially be adapted for the synthesis of key intermediates.

Novel Catalytic Approaches for Unnatural Amino Acid Synthesis

Recent advances in catalysis have opened new avenues for the synthesis of unnatural amino acids. Homogeneous and heterogeneous catalysts based on transition metals like ruthenium, palladium, and iridium have been developed for a variety of transformations relevant to the synthesis of this compound. nih.govresearchgate.netrsc.org

For instance, novel ruthenium nanoparticle catalysts have been shown to be highly effective for the N-dimethylation of primary amines using formaldehyde as the carbon source. nih.govacs.org These catalytic systems often operate under mild conditions and exhibit high functional group tolerance, making them suitable for complex molecules like amino acid derivatives. nih.govacs.org Similarly, bimetallic nanoparticle catalysts, such as PdCu-Fe3O4, have been developed for the selective N-methylation of anilines with methanol, operating via a "hydrogen-borrowing" strategy. researchgate.net

Enzyme-Mediated Transformations in Unnatural Amino Acid Synthesis

The synthesis of unnatural amino acids, including derivatives of phenylalanine, increasingly utilizes enzyme-mediated transformations. These biocatalytic methods offer high stereoselectivity and operate under mild reaction conditions. In plants, the biosynthesis of phenylalanine occurs via two primary routes: the arogenate (Agn) pathway and the phenylpyruvate pathway. nih.gov The arogenate pathway involves the conversion of prephenate to arogenate, which is then dehydrated by arogenate dehydratase (ADT) to yield phenylalanine. nih.gov The phenylpyruvate pathway converts prephenate to phenylpyruvate, which is then transaminated to phenylalanine. nih.gov

Enzymes such as phenylalanine ammonia-lyases (PALs) and various dehydrogenases are key to these synthetic strategies. PALs can catalyze the reversible deamination of L-phenylalanine to form cinnamic acid derivatives. nih.gov While this reaction typically produces L-enantiomers with high selectivity, substitutions on the aromatic ring can lead to the formation of D-enantiomers. nih.gov For instance, engineered D-amino acid dehydrogenases have been successfully used to convert 4-Br-phenylpyruvic acid into D-4-Br-phenylalanine, which can then be used to synthesize D-biarylalanine derivatives. nih.gov Similarly, a multi-enzymatic system can convert L-threonine into D-2-aminobutyric acid. nih.gov These enzymatic approaches provide pathways to produce specifically substituted D-phenylalanine compounds from corresponding racemic mixtures or precursor molecules. nih.gov

Synthesis of Key Derivatives for Research Applications

N-Acetylated Derivatives

N-acetylation is a common modification of amino acids to alter their properties or to protect the amino group during peptide synthesis. N-acetylated derivatives of phenylalanine, such as N-Acetyl-D-phenylalanine and N-Acetyl-4-fluoro-DL-phenylalanine, serve as important building blocks in chemical synthesis. medchemexpress.comsigmaaldrich.com The acetylation process typically involves reacting the amino acid with an acetylating agent like acetic anhydride (B1165640) under appropriate conditions. These derivatives are often used in the synthesis of peptides and other complex molecules. medchemexpress.com

Table 1: Properties of N-Acetylated Phenylalanine Derivatives

| Compound Name | Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) | CAS Number |

| N-Acetyl-D-phenylalanine | C₁₁H₁₃NO₃ | 207.23 | Solid | - | 10172-89-1 |

| N-Acetyl-4-fluoro-DL-phenylalanine | FC₆H₄CH₂CH(NHCOCH₃)CO₂H | 225.22 | Crystals | 150-153 | 17481-06-0 |

| N-Acetyl-L-phenylalanine, TMS derivative | C₁₄H₂₁NO₃Si | 279.4069 | - | - | 55537-55-8 |

Data sourced from references medchemexpress.comsigmaaldrich.comnist.gov

Fluorescent Conjugates and Probes

The inherent fluorescence of molecules containing a dimethylamino group makes this compound a valuable component in the design of fluorescent probes. These probes are crucial for studying protein-protein interactions and molecular dimensions within peptides. nih.govnih.gov When incorporated into peptides, often paired with another fluorophore like tyrosine, this compound can be used to measure distances through fluorescence spectroscopy. nih.gov

A notable example is the development of an unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN). nih.gov This fluorophore exhibits a high sensitivity of its fluorescence quantum yield to the local solvent environment, making it an effective "switch-like" probe. nih.gov The synthesis of such fluorescent amino acids allows for their site-specific incorporation into peptides, enabling the study of dynamic biological processes. nih.gov For instance, by replacing a phenylalanine residue in a calmodulin (CaM)-binding peptide with a fluorescent analogue, researchers can monitor the peptide's interaction with CaM. nih.gov The stability of these probes is also a critical factor; fluorophores like 4-DMN show greater chemical stability towards hydrolysis compared to others like 4-DMAP, ensuring reliability in various experimental conditions. nih.gov

Schiff Base Derivatives with 4-(Dimethylamino)benzaldehyde

Schiff bases, formed by the condensation reaction between a primary amine and an aldehyde or ketone, are a significant class of compounds in coordination chemistry and biological studies. academie-sciences.fr The reaction between an amino acid like phenylalanine and an aromatic aldehyde such as 4-(Dimethylamino)benzaldehyde results in the formation of a Schiff base. researchgate.netresearchgate.net This reaction involves the nucleophilic addition of the amino group to the carbonyl group of the aldehyde, followed by dehydration to form an imine (C=N) bond. researchgate.net

These Schiff base derivatives are not only synthetically accessible but also exhibit a range of biological activities. alfa-chemistry.com Studies have shown that Schiff bases derived from 4-(Dimethylamino)benzaldehyde and various amino acids, including phenylalanine, possess antimicrobial and antifungal properties. researchgate.net The formation of these compounds can be confirmed using techniques like IR spectroscopy, which shows characteristic peaks for the imine group. researchgate.net Furthermore, these Schiff base ligands can form stable complexes with transition metal ions, which can enhance their biological activity. academie-sciences.fralfa-chemistry.com

Derivatization Strategies and Functionalization for Research Tools

Amidation for Peptide Synthesis Enhancement

The formation of an amide bond is a fundamental reaction in peptide synthesis. While 4-(Dimethylamino)phenylalanine can be incorporated into peptide sequences using standard coupling methods, specific strategies can enhance efficiency and yield, particularly in solid-phase peptide synthesis (SPPS).

One key challenge in the amidation of phenylalanine derivatives is the risk of racemization at the stereocenter, especially during the activation of the carboxylic acid group. nih.gov To mitigate this, researchers have adopted mild coupling conditions. For instance, the use of n-propanephosphonic acid anhydride (B1165640) (T3P) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures has been shown to minimize the loss of chiral integrity. nih.gov Another effective coupling reagent is 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which facilitates amide bond formation under gentle conditions. nih.gov

In the context of SPPS, specialized linkers have been developed to produce C-terminal peptide amides. A notable example is the use of a photolytically removable α-methylphenacylamido anchoring linkage. ias.ac.in In this method, the growing peptide chain is attached to a polystyrene resin support via this photosensitive linker. After the peptide sequence is assembled, the resin is irradiated at 350 nm, which cleaves the anchoring linkage and releases the final product as a C-terminal amide. ias.ac.in This technique avoids the harsh acidic conditions often required for cleavage from other resins, preserving sensitive functional groups within the peptide. The utility of this approach has been demonstrated in the successful synthesis of various peptide amides, including Boc-Leu-Ala-Gly-Val-NH2. ias.ac.in

Table 1: Coupling Reagents for Amidation of Phenylalanine Derivatives

| Reagent | Abbreviation | Conditions | Benefit |

|---|---|---|---|

| n-Propanephosphonic acid anhydride | T3P | EtOAc/pyridine, 0 °C | Minimizes racemization nih.gov |

| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Standard coupling | Mild reaction conditions nih.gov |

Chiral Derivatization for Stereochemical Analysis

The stereochemistry of amino acids is crucial for their biological function. Distinguishing between the L- and D-enantiomers of amino acids like this compound is essential for many research applications. Chiral derivatization is a powerful technique where the enantiomers are reacted with a chiral agent to form diastereomers. These diastereomers have distinct physicochemical properties and can be separated and quantified using standard achiral chromatography methods coupled with mass spectrometry. mdpi.comnih.govbiorxiv.org

Several chiral derivatizing agents have been effectively used for the analysis of amino acid enantiomers. mdpi.combiorxiv.org

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) , also known as Marfey's reagent, reacts with the primary amine of amino acids. The resulting diastereomers can be separated by techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS), allowing for the simultaneous analysis of up to 19 pairs of proteinogenic amino acids. biorxiv.org

(R)-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl]carbamate hydrochloride (BiAC) is another agent used for the comprehensive and sensitive analysis of chiral amino acids in complex samples like human urine via liquid chromatography-electrospray ionization tandem mass spectrometry. mdpi.com

N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE) is used to derivatize amino acids for analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). mdpi.com

The principle of this method is that the chiral derivatizing agent (e.g., L-FDAA) reacts with the D- and L-enantiomers of the target amino acid to create two distinct diastereomeric products (L-D and L-L). These diastereomers can then be resolved chromatographically or by ion mobility, and their relative abundance determined. biorxiv.org This approach offers a sensitive and reliable method for determining the enantiomeric ratio in various biological samples. mdpi.combiorxiv.org

Introduction of Environment-Sensitive Fluorophores

The inherent fluorescence of the 4-(dimethylamino)phenyl moiety can be harnessed and modulated to create powerful research tools. By incorporating it into or modifying it to form an environment-sensitive fluorophore, researchers can probe molecular interactions, protein conformations, and local polarity. nih.gov These fluorophores exhibit changes in their emission spectra, quantum yield, or fluorescence lifetime in response to changes in their immediate surroundings. nih.gov

One successful strategy involves creating amino acid analogs where the fluorescent properties are highly dependent on the solvent environment. For example, the nonnatural amino acid 3-[2-cyano-4-(dimethylamino)phenyl]alanine (CDAPA) is virtually non-fluorescent in water but becomes strongly fluorescent in non-aqueous environments. This "off-on" switching makes it an excellent probe for studying protein structure and dynamics, as its fluorescence is significantly enhanced when it moves from an aqueous solvent to a hydrophobic protein interior.

Another powerful fluorophore is 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN). nih.govnih.gov This moiety can be attached to an amino acid backbone or incorporated as a side chain modification in peptides and peptoids. nih.govnih.gov The fluorescence of 4-DMN is sensitive to the local polarity; its emission intensity is maximized in hydrophobic environments and diminished in polar ones. nih.gov This property has been exploited to study the helical structures of peptoids, where the placement of the 4-DMN probe on either the hydrophobic or polar face of the helix results in a significant difference in fluorescence. nih.gov The chemical stability of the six-membered imide ring in 4-DMN gives it an advantage over other similar fluorophores that are prone to hydrolysis. nih.gov

Table 2: Properties of Environment-Sensitive Fluorophores based on Dimethylamino Phenyl Moieties

| Fluorophore | Key Feature | Application | Reference |

|---|---|---|---|

| 3-[2-Cyano-4-(dimethylamino)phenyl]alanine (CDAPA) | Non-fluorescent in water, highly fluorescent in non-aqueous media | Protein structure and dynamics probe | |

| 4-N,N-Dimethylamino-1,8-naphthalimide (4-DMN) | Fluorescence intensity correlates with local polarity | Studying peptoid and peptide structures | nih.govnih.gov |

Preparation of Building Blocks for Macromolecular Assembly

Beyond its use in peptides, this compound and its analogs serve as versatile building blocks for the synthesis of larger, functional macromolecules and polymers. nih.govresearchgate.net The aromatic nature of the phenyl ring allows for π-π stacking interactions, while the amino and carboxyl groups provide points for polymerization.

Phenylalanine itself is known to drive the formation of higher-order structures. Di(phenylalanine) moieties, for example, can induce the formation of β-sheet-like structures within amphiphilic copolymers. nih.gov This principle can be extended to derivatives like this compound to create polymers with specific, predictable folding patterns.

Furthermore, derivatives like 4-amino-L-phenylalanine can be dimerized to form diketopiperazine structures, which then act as novel diamine monomers for polycondensation reactions. researchgate.net Reacting these diamine monomers with various dianhydrides leads to the formation of self-assembling polyimides. These bio-based polymers can form nanostructures like spheres, flakes, or rods and exhibit high thermal stability, making them attractive for advanced materials applications. researchgate.net

Incorporation of 4 Dimethylamino Phenylalanine into Biomolecular Structures

Techniques for Peptide Synthesis Integration

The synthesis of peptides containing 4-(Dimethylamino)phenylalanine can be accomplished through both solid-phase and solution-phase strategies. These methods allow for the precise placement of this UAA within a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. wikipedia.org In SPPS, the peptide chain is assembled stepwise while one end is attached to an insoluble polymeric support. nih.gov This approach simplifies the purification process as excess reagents and by-products are removed by simple washing and filtration. wikipedia.orgnih.gov

The incorporation of this compound into a peptide sequence via SPPS typically utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. nih.gov The key building block is Fmoc-4-(Dimethylamino)-L-phenylalanine. The synthesis cycle involves the following general steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wpmucdn.com This exposes the free amine for the next coupling step.

Activation and Coupling: The carboxylic acid of the incoming Fmoc-4-(Dimethylamino)-L-phenylalanine is activated using a coupling reagent. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to improve efficiency and reduce side reactions like racemization. nih.govresearchgate.net The activated amino acid is then coupled to the free amine of the resin-bound peptide.

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support and the side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). nih.gov

The efficiency of each coupling step is crucial for the successful synthesis of long peptides and can be monitored using qualitative tests like the ninhydrin (B49086) test. chempep.com Microwave-assisted SPPS can be employed to enhance coupling efficiency and reduce synthesis time. nih.govnih.gov

Table 1: Key Reagents in Fmoc-SPPS for this compound Incorporation

| Reagent Type | Examples | Function |

|---|---|---|

| Solid Support (Resin) | Polystyrene-based resins (e.g., Wang, Rink Amide) | Insoluble support for peptide chain elongation. wikipedia.orgnih.gov |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Temporarily protects the α-amino group of the incoming amino acid. nih.gov |

| Deprotection Reagent | Piperidine in DMF (typically 20%) | Removes the Fmoc protecting group. wpmucdn.com |

| Coupling Reagents | DIC/HOBt, HBTU, HATU, PyBOP | Activate the carboxylic acid for amide bond formation. nih.govresearchgate.net |

| Solvents | DMF, NMP, DCM | Solubilize reagents and swell the resin. peptide.com |

| Cleavage Cocktail | TFA-based solutions (e.g., TFA/TIS/water) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. nih.gov |

This table provides a summary of common reagents used in the Fmoc-SPPS of peptides. Specific conditions may vary depending on the peptide sequence and scale.

Solution-phase peptide synthesis (SPS) predates SPPS and involves carrying out the coupling and deprotection reactions in a homogeneous solution. nih.govnih.gov A key advantage of SPS is that intermediates can be purified at each step, which can be beneficial for the synthesis of very long or complex peptides. nih.gov However, this process is generally more time-consuming and labor-intensive than SPPS due to the need for purification after each step. nih.gov

In the context of incorporating this compound, SPS would involve the stepwise coupling of protected amino acid derivatives in solution. mdpi.comyoutube.com The protecting group strategy must be carefully chosen to ensure that the desired protecting groups can be selectively removed at each step. youtube.com For instance, a Boc (tert-butyloxycarbonyl) group could be used for Nα-protection, which is removed with a mild acid, while other protecting groups on side chains remain intact. nih.gov Fragment condensation, where smaller, pre-synthesized peptide fragments are coupled together in solution, is another solution-phase approach that can be used to build larger peptides containing this compound. nih.gov

Recent advancements in SPS include the use of microwave irradiation to accelerate reaction times and the development of new coupling reagents to improve efficiency. mdpi.com

Strategies for Protein Incorporation

The incorporation of this compound into larger protein structures requires more sophisticated biological techniques that leverage the cell's own protein synthesis machinery.

Unnatural amino acid (UAA) mutagenesis is a powerful technique that allows for the site-specific incorporation of UAAs like this compound into proteins in living cells. nih.gov This method involves the engineering of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. mdpi.com The orthogonal aaRS is evolved to specifically recognize the UAA of interest and charge it onto the orthogonal tRNA. mdpi.comnih.gov This charged tRNA then recognizes a unique codon, typically a nonsense codon like the amber stop codon (TAG), that has been introduced into the gene of interest at the desired location. nih.gov When this engineered gene is expressed in a host organism in the presence of the UAA, the ribosome incorporates the UAA at the specified site. mdpi.comnih.gov

The genetic incorporation of a close analog, 3-dimethylamino-phenylalanine, has been successfully demonstrated, highlighting the potential for enhancing cation-π interactions within proteins. While specific reports for this compound are less common, the principles remain the same. The development of a specific aaRS for this compound would be the key step. nih.gov

Expressed Protein Ligation (EPL) is a semisynthetic method that allows for the joining of a recombinantly expressed protein with a chemically synthesized peptide. nih.govnih.gov This technique is particularly useful for introducing modifications, including UAAs like this compound, into specific regions of a protein. nih.gov

The standard EPL strategy involves two key components:

A recombinant protein expressed as a fusion with an intein domain, which upon induction generates a C-terminal thioester. nih.gov

A synthetic peptide containing this compound and an N-terminal cysteine residue. nih.gov

These two fragments are then reacted together in a chemoselective ligation reaction, where the N-terminal cysteine of the peptide attacks the C-terminal thioester of the protein, forming a native peptide bond. nih.govnih.gov This method allows for the site-specific incorporation of this compound at either the N- or C-terminus of a protein, or even within an internal loop if a split-intein system is used. nih.gov

Table 2: Comparison of Protein Incorporation Strategies

| Technique | Principle | Advantages | Key Requirements |

|---|---|---|---|

| Unnatural Amino Acid Mutagenesis | Reprogramming the genetic code with an orthogonal aaRS/tRNA pair to incorporate the UAA at a specific codon. mdpi.comnih.gov | High site-specificity; incorporation in living cells. | Evolved orthogonal aaRS/tRNA pair; UAA must be cell-permeable. mdpi.com |

| Expressed Protein Ligation (EPL) | Chemoselective ligation of a recombinant protein thioester with a synthetic peptide containing the UAA. nih.govnih.gov | Can incorporate UAAs of any structure; useful for post-translational modifications. nih.gov | Recombinant protein with a C-terminal thioester (often via an intein fusion); synthetic peptide with an N-terminal cysteine. nih.gov |

| Site-Selective Genetic Encoding and Bioorthogonal Approaches | Genetic incorporation of a UAA with a bioorthogonal handle, followed by chemical modification. nih.gov | Allows for a wide range of modifications post-translationally. nih.gov | Orthogonal aaRS/tRNA pair for the bioorthogonal UAA; a bioorthogonal chemical reaction. nih.gov |

This table summarizes the main features of the different strategies for incorporating this compound into proteins.

This strategy combines the precision of genetic encoding with the versatility of bioorthogonal chemistry. nih.gov It involves the incorporation of a UAA that contains a chemically inert but highly reactive functional group (a "bioorthogonal handle"). nih.gov This handle can then be selectively modified with a probe of interest through a bioorthogonal reaction—a reaction that proceeds efficiently in a biological environment without interfering with native biochemical processes. nih.gov

While this compound itself does not possess a typical bioorthogonal handle, this approach could be adapted by co-expressing a protein containing a bioorthogonal UAA and then using a reagent that contains the this compound moiety to label the protein. More direct approaches involve the design of phenylalanine analogs that contain both the dimethylamino group and a bioorthogonal handle, such as an azide (B81097) or an alkyne. nih.gov The genetic encoding of such a dual-functionalized amino acid would allow for its direct incorporation and subsequent bioorthogonal ligation. nih.gov

Impact on Resulting Biomolecular Architectures

Enhancing Stability of Peptides

A critical hurdle in the development of peptide-based drugs is their susceptibility to enzymatic degradation. The incorporation of unnatural amino acids like this compound is a recognized strategy to enhance peptide stability. The modification at the phenyl ring can sterically hinder the approach of proteases, the enzymes responsible for peptide bond cleavage. This steric shield can protect the adjacent peptide bonds from hydrolysis, thereby increasing the half-life of the peptide in biological systems.

Furthermore, the electronic nature of the dimethylamino group can influence the local conformational preferences of the peptide backbone. By altering the charge distribution and potential for non-covalent interactions within the peptide, the incorporation of this compound can favor more stable secondary structures, such as helices or sheets. This conformational stabilization can further contribute to resistance against proteolysis, as many proteases preferentially recognize and cleave flexible, unstructured regions of a peptide.

| Peptide Modification | Rationale for Stability Enhancement |

| Steric Hindrance | The dimethylamino group provides a bulky substituent on the aromatic ring, physically obstructing the active site of proteolytic enzymes. |

| Electronic Effects | The electron-donating nature of the dimethylamino group can alter the electronic properties of the peptide bond, potentially making it less susceptible to enzymatic attack. |

| Conformational Rigidity | The presence of this compound can induce a more rigid and defined three-dimensional structure, which is often less prone to degradation. |

Modulation of Cell Penetration Properties of Peptides

The ability of a peptide to cross cell membranes is a key determinant of its therapeutic efficacy for intracellular targets. The incorporation of this compound can significantly modulate the cell-penetrating properties of peptides. The dimethylamino group, being basic, can acquire a positive charge at physiological pH. This positive charge can enhance the interaction of the peptide with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans.

This electrostatic attraction is a crucial first step in many cell penetration mechanisms. By increasing the local concentration of the peptide at the cell surface, the likelihood of subsequent internalization events, such as endocytosis or direct translocation, is increased. Moreover, the lipophilic character of the phenyl ring, combined with the polar dimethylamino group, imparts an amphipathic nature to this amino acid. This amphipathicity can facilitate the peptide's insertion into and partitioning across the lipid bilayer of the cell membrane.

| Feature of this compound | Impact on Cell Penetration |

| Positive Charge (at physiological pH) | Enhances electrostatic interactions with the negatively charged cell membrane, promoting initial binding. |

| Amphipathicity | The combination of a hydrophobic phenyl ring and a polar dimethylamino group facilitates interaction with and translocation across the lipid bilayer. |

| Increased Hydrophobicity | The overall increase in hydrophobicity compared to a more polar amino acid can favor membrane association. |

Tailoring Binding Affinity to Target Molecules

The specific binding of a peptide to its biological target is fundamental to its mechanism of action. The introduction of this compound offers a sophisticated means to tailor this binding affinity. The unique electronic and steric properties of its side chain can lead to novel and enhanced interactions within the binding pocket of a target protein or receptor.

The dimethylamino group can act as a hydrogen bond acceptor, forming specific hydrogen bonds that may not be possible with the unmodified phenylalanine. Furthermore, the electron-rich aromatic ring can participate in favorable pi-pi stacking or cation-pi interactions with complementary residues in the target's binding site. These additional non-covalent interactions can significantly increase the binding energy and, therefore, the affinity and specificity of the peptide for its target. The precise orientation and conformational flexibility of the this compound side chain can be critical in optimizing these interactions for maximal binding.

| Interaction Type | Contribution to Binding Affinity |

| Hydrogen Bonding | The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor. |

| Pi-Pi Stacking | The electron-rich aromatic ring can stack with other aromatic residues in the binding pocket. |

| Cation-Pi Interactions | The aromatic ring can interact favorably with cationic residues on the target molecule. |

| Steric Complementarity | The size and shape of the modified side chain can improve the fit within the binding site. |

Applications in Chemical Biology and Advanced Materials Research

Probing Biomolecular Interactions

The incorporation of fluorescent amino acids into proteins allows for the study of their structure, function, and interactions in a minimally perturbative manner. 4-(Dimethylamino)phenylalanine and its derivatives serve as powerful probes for monitoring dynamic molecular events.

Monitoring Protein-Protein Interactions

The study of protein-protein interactions is fundamental to understanding cellular signaling, regulation, and assembly. Fluorescent amino acids that report on their local environment are ideal for this purpose. When such a probe is incorporated at or near a protein binding interface, a change in its fluorescence signal can indicate a binding event.

Research has demonstrated the utility of unnatural amino acids with solvatochromic fluorophores for studying protein-protein interactions. For instance, amino acids based on 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) have been developed for this application. nih.gov These probes exhibit "switch-like" emission properties, where their fluorescence quantum yield is highly sensitive to the surrounding solvent environment. nih.gov When a peptide containing a 4-DMN-based amino acid binds to its partner protein, such as calmodulin, the fluorophore is shielded from the aqueous solvent, leading to a dramatic increase in fluorescence emission—in some cases, greater than 900-fold. nih.gov This significant change allows for the sensitive detection and characterization of binding events.

Similarly, fluorophore pairs can be used to determine molecular dimensions within peptides and proteins. A study utilized tyrosine and 4'-dimethylaminophenylalanine (B163054) as a fluorophore pair to measure distances within peptides through fluorescence spectroscopy, providing insights into protein conformation which is critical for interaction specificity. nih.gov

The general principle relies on the change in the fluorophore's microenvironment upon protein association. In an unbound state, the probe is typically exposed to the polar aqueous solvent, resulting in quenched fluorescence. Upon binding, the probe enters a more nonpolar, hydrophobic environment at the protein-protein interface, causing a significant enhancement of its fluorescence. This change in fluorescence can be used to determine binding affinities and kinetics. nih.gov

| Probe Application | Key Finding | Reference |

| Protein-Protein Interaction | A 4-DMN-based amino acid incorporated into a peptide showed a >900-fold fluorescence increase upon binding to calmodulin. | nih.gov |

| Peptide Dimension Determination | The fluorophore pair of tyrosine and 4'-dimethylaminophenylalanine was used to measure intramolecular distances in peptides. | nih.gov |

| General Principle | Fluorescence polarization (FP) assays using fluorescent unnatural amino acids can measure the binding of smaller peptides to larger proteins. | nih.gov |

Investigating Protein-DNA Interactions

The interactions between proteins and DNA are central to the regulation of gene expression, DNA replication, and repair. While aromatic amino acids like phenylalanine are known to participate in these interactions through π-stacking with DNA bases, the use of fluorescent derivatives provides a dynamic way to study these events. nih.gov

Fluorescent probes containing a dimethylamino-phenyl group have been shown to interact with DNA. For example, 4'-dimethylamino-2,5-dihydroxychalcone (DMADHC), an intramolecular charge transfer probe, exhibits a dramatic enhancement in fluorescence and a blueshift in its emission maximum when it binds to calf thymus DNA. nih.gov This spectral change is indicative of the molecule intercalating into the base-stacking domain of the DNA double helix, a more hydrophobic environment compared to the aqueous solution. nih.gov This demonstrates that the dimethylamino-phenyl moiety can serve as a sensitive reporter for DNA binding.

Although direct studies incorporating this compound into DNA-binding proteins are not extensively documented in the provided literature, the principle remains applicable. Site-specific incorporation of this fluorescent amino acid into a DNA-binding domain would allow researchers to monitor conformational changes and binding kinetics. nih.govresearchgate.net Upon protein binding to DNA, the local environment of the probe would change, leading to a detectable shift in its fluorescence properties, thus providing a powerful tool for studying the specifics of protein-DNA recognition.

Characterization of Peptide-Membrane Interactions

The interaction of peptides with cellular membranes is crucial for a variety of biological functions, including signal transduction and the activity of antimicrobial peptides. Understanding the kinetics and thermodynamics of these interactions is key to elucidating their mechanisms. Fluorescent amino acids are particularly useful for dissecting the distinct steps of membrane binding, insertion, and subsequent peptide assembly within the bilayer. nih.gov

The native amino acid phenylalanine has been shown to interact with model membranes, such as those made of dipalmitoylphosphatidylcholine (DPPC), through more than just hydrophobic interactions. researchgate.net Studies suggest that the interaction involves the formation of a complex between the phosphocholine (B91661) headgroup of the lipid and the phenylalanine molecule, leading to a change in the membrane's dipole potential. researchgate.net

By replacing a native amino acid with a fluorescent analogue like this compound, researchers can gain more detailed insights. The environmental sensitivity of such probes allows for the real-time monitoring of a peptide's transition from the aqueous phase to the nonpolar lipid environment of the membrane. nih.govresearchgate.net For example, fluorescence lifetime imaging microscopy (FLIM) can be used with fluorescent probes to distinguish between a peptide being adsorbed on the membrane surface versus being fully inserted into the bilayer, based on changes in the probe's fluorescence lifetime in these different environments. nih.govconsensus.app

| Interaction Studied | Method | Key Finding | Reference |

| Peptide-Membrane Kinetics | Stopped-flow fluorescence with tryptophan and p-cyanophenylalanine | Kinetically dissects membrane binding, insertion, and helix-helix association. | nih.gov |

| Phenylalanine-DPPC Interaction | Spectroscopic analysis | Interaction involves a phosphocholine-phenylalanine complex, altering membrane dipole potential. | researchgate.net |

| Peptide-Vesicle Interaction | Fluorescence Lifetime Imaging Microscopy (FLIM) | Distinguishes between peptide adsorption and insertion into the membrane in real-time. | nih.govresearchgate.net |

Fluorescence-Based Studies of Biological Processes

The ability to visualize and quantify biological processes within living cells is a cornerstone of modern cell biology. Fluorescent probes that can be genetically encoded or are substrates for specific enzymes offer a window into the complex machinery of the cell.

Live-Cell Optical Imaging Applications

Live-cell imaging enables the study of cellular dynamics in real-time. Fluorescent molecules that can be transported into cells and report on specific activities are invaluable for this purpose. A compound structurally related to this compound, 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), has been successfully used as a fluorescent substrate for the human serotonin (B10506) transporter (hSERT). researchgate.net

In studies using human embryonic kidney (HEK293) cells expressing hSERT, APP+ demonstrated superior fluorescence uptake compared to other analogs. researchgate.net This uptake was shown to be dependent on sodium and chloride ions, could be displaced by serotonin, and was inhibited by the antidepressant fluoxetine, confirming that APP+ fluorescence specifically monitors hSERT activity. researchgate.net The green fluorescence of APP+ accumulates inside the cells expressing the transporter, providing a direct visual readout of transporter function. researchgate.net This makes APP+ a powerful tool for high-throughput screening of compounds that modulate serotonin transport.

Investigation of Enzyme Mechanisms

Understanding how enzymes catalyze reactions often requires probing the structural changes that occur during the catalytic cycle. While direct use of this compound as a probe for enzyme mechanisms is an emerging area, studies on related systems highlight the potential of this approach.

For instance, the role of specific amino acid residues in enzyme function is often investigated through mutagenesis. In studies of 4-aminobutyrate aminotransferase, the removal of a C-terminal phenylalanine residue by carboxypeptidase A was shown to affect the structural organization of the enzyme's subunits, even though the catalytic activity with its primary substrate remained unchanged. tennessee.edu This indicates that phenylalanine can play a crucial structural role that influences subunit interactions.

By incorporating a fluorescent amino acid like this compound at or near an enzyme's active site or at an allosteric site, it would be possible to monitor conformational changes that occur upon substrate binding or during catalysis. The changes in the local environment would be reflected in the probe's fluorescence signal, providing insights into the enzyme's dynamic mechanism. This approach would be particularly useful for studying enzymes where large conformational changes are part of the catalytic process.

Study of Protein Dynamics and Conformational Changes

The intrinsic fluorescence of aromatic amino acids is often used to probe protein structure. However, the introduction of unnatural fluorescent amino acids like this compound provides a more sensitive and specific tool for monitoring protein behavior. The fluorescence emission of this compound is highly sensitive to its local environment. When it is incorporated into a specific site within a protein, any change in the protein's three-dimensional structure, or conformation, will alter the microenvironment surrounding the probe.

This alteration leads to a measurable change in the fluorescence signal, such as a shift in the emission wavelength or a change in intensity. Researchers can, therefore, track these fluorescent changes to study the dynamics of protein folding, binding events, and other conformational shifts in real-time. nih.gov Studies on Phenylalanine Hydroxylase, for instance, have shown that binding of the amino acid phenylalanine induces conformational changes that can be detected by various spectroscopic methods, establishing a precedent for using amino acid probes to understand protein regulation. nih.govnih.gov The proposed mechanism involves the binding of phenylalanine to a regulatory site, which results in a significant conformational change that opens up the active site. nih.gov

Real-Time Tracking of Nanoscale Phenomena

The ability to visualize and track molecular processes as they happen is crucial for understanding cellular function. Fluorescent derivatives of this compound serve as reporters for such real-time tracking. A notable example is the fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), which is an analog of this compound. nih.govresearchgate.net

APP+ has been successfully used to monitor the activity of the human serotonin transporter (hSERT), a key protein in neurotransmission. nih.govresearchgate.net Researchers have demonstrated that APP+ is taken up by cells expressing hSERT through a specific, transporter-mediated process. This uptake can be visualized and quantified using fluorescence microscopy, providing a direct, real-time measurement of transporter activity. nih.gov The process is shown to be dependent on sodium and chloride ions and is inhibited by known blockers of the serotonin transporter, such as fluoxetine, confirming the specificity of APP+ as a probe for hSERT function. nih.govresearchgate.net

Sensing Environmental Polarity Changes with Solvatochromic Properties

This compound and related compounds exhibit solvatochromism, a phenomenon where the color or fluorescence spectrum of a substance changes with the polarity of the solvent. researchgate.net This property makes them excellent sensors for reporting on the local polarity of their environment. The dimethylamino group acts as an electron donor, making the molecule's excited state more polar than its ground state. In a polar environment, the excited state is stabilized, leading to a shift in the fluorescence emission to a longer wavelength (a red shift).

This sensitivity to polarity is exploited in various research applications. For example, when such a probe is incorporated into a peptide or protein, the wavelength of its fluorescence emission can indicate whether it is exposed to the aqueous solvent (highly polar) or buried within a hydrophobic pocket (nonpolar). nih.govresearchgate.net This has been demonstrated with probes like trans-4-(dimethylamino)-4'-cyanostilbene (DCS), which is used to study solvation dynamics. researchgate.net Similarly, other probes are used to investigate the properties of biological membranes and the binding sites of proteins. researchgate.net

| Probe | Key Spectroscopic Property | Application | Reference |

|---|---|---|---|

| 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) | Fluorescent substrate for hSERT | Real-time tracking of serotonin transporter activity | nih.govresearchgate.net |

| trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) | Strong solvatochromism (large Stokes shift) | Probe for solvation dynamics and environmental polarity | researchgate.net |

| 2-cyanophenylalanine | FRET donor/acceptor with tryptophan | Spectroscopic reporting of peptide structure and dynamics | morressier.com |

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, often described as a "molecular ruler". nih.govnih.gov The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. youtube.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the two molecules, typically in the range of 3-7 nm. nih.gov

This compound can be used as a fluorescent probe in FRET-based studies. By strategically incorporating it into a biomolecule along with a suitable acceptor dye, the distance between the two points can be determined. This approach is invaluable for mapping the global structural features of proteins and for studying dynamic events like protein-protein interactions or conformational changes. nih.gov For instance, studies have successfully used the related unnatural amino acid 2-cyanophenylalanine as a FRET partner with the natural amino acid tryptophan to measure intramolecular distances in peptides, demonstrating the utility of such probes in reporting on structural dynamics. morressier.com

Design of Novel Peptides and Proteins for Research Tools

The incorporation of unnatural amino acids like this compound into peptides is a key strategy in the design of novel research tools and bioactive molecules. nih.govnih.gov This process, often part of a "peptide drug-based design" approach, allows for the creation of peptides with enhanced properties or entirely new functions. nih.gov These synthetic peptides can be engineered to have increased stability against enzymatic degradation or to act as highly specific fluorescent probes for particular enzymes or cellular processes. rsc.org The development of such tools is crucial for both basic research and potential therapeutic applications.

Development of Polypeptide-Based Gels with Functional Aromatic Side Chains

In the field of materials science, amino acids with functional side chains are being used as building blocks for advanced materials. Research on the closely related compound 4-amino-L-phenylalanine (4APhe) has led to the development of novel polypeptide-based hydrogels. rsc.orgrsc.org Scientists have synthesized high-molecular-weight polymers of this amino acid, called poly(4-amino-L-phenylalanine) or P4APhe. rsc.orgrsc.orgescholarship.org

Unlike conventional aromatic poly(amino acid)s, P4APhe is water-soluble. rsc.orgrsc.org Furthermore, it possesses the ability to form hydrogels in situ when dried samples are allowed to swell in a solvent. rsc.orgrsc.org This gelation is driven by the formation of crystalline β-sheet domains, where the polypeptide chains align and interact, creating physical cross-links that entrap the solvent and form a gel network. rsc.org Copolymers of 4APhe with other amino acids, such as L-lysine, have been shown to exhibit pH-responsive gelling behavior, highlighting the potential for creating "smart" materials that respond to environmental stimuli. rsc.org

Spectroscopic Characterization in Advanced Research

Ultraviolet-Visible Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic amino acids like phenylalanine, the absorption in the UV region is primarily due to π → π* transitions within the phenyl ring. thermofisher.com The UV absorption spectrum of phenylalanine typically exhibits maxima at approximately 198 nm and 258 nm. sielc.com

The introduction of a dimethylamino group at the para position of the phenyl ring in 4-(Dimethylamino)phenylalanine is expected to significantly influence its UV-Vis absorption spectrum. This is due to the strong electron-donating nature of the dimethylamino group, which can engage in intramolecular charge transfer (ICT) with the aromatic ring. This ICT character generally leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylalanine.

| Compound | Reported Absorption Maxima (λmax) | Solvent/Conditions | Reference |

|---|---|---|---|

| Phenylalanine | 198 nm, 258 nm | Not specified | sielc.com |

| L-Phenylalanine | ~252 nm, ~258 nm, ~263 nm | DI Water | thermofisher.com |

| Derivatives of 4-N,N-dimethylamino benzoic acid | 295-315 nm | Various | researchgate.net |

Fluorescence Spectroscopy for Photophysical Property Analysis

Fluorescence spectroscopy is a highly sensitive technique for investigating the photophysical properties of molecules like this compound. The fluorescence of phenylalanine itself is relatively weak, with a quantum yield of about 0.022 in water. omlc.org The introduction of the dimethylamino group is expected to dramatically alter these properties.

Derivatives containing a dimethylamino group often exhibit strong, solvent-dependent fluorescence. researchgate.net For instance, some derivatives show a significant red-shift in their emission spectra in polar solvents, which is a hallmark of an excited state with substantial intramolecular charge transfer (ICT) character. researchgate.netresearchgate.net In polar environments, the highly polar excited state is stabilized, leading to emission at lower energies (longer wavelengths). This solvatochromic behavior makes such compounds useful as fluorescent probes for studying the polarity of their microenvironment, for example, within proteins.

The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are crucial parameters. For many dimethylamino-substituted fluorophores, the quantum yield can vary significantly with solvent polarity. researchgate.net For example, 7-(dimethylamino)acridon-2-ylalanine (Dad), another fluorescent amino acid, displays a quantum yield that changes with the solvent environment. nih.gov Similarly, the fluorescence lifetime can also be solvent-dependent.

| Compound/Derivative | Excitation Maxima (λex) | Emission Maxima (λem) | Quantum Yield (ΦF) | Solvent | Reference |

|---|---|---|---|---|---|

| Phenylalanine | 240 nm | Not specified | 0.022 | Water | omlc.org |

| 2-(phenylethynyl)triphenylene with -N(CH3)2 | Not specified | ~400 nm (ICT band) | Not specified | Cyclohexane | researchgate.net |

| 4-N,N-dimethylamino benzoic acid derivatives | Not specified | 330-360 nm and 460-475 nm (polar solvents) | Weak compared to anthracene | Various | researchgate.net |

| 7-(dimethylamino)acridon-2-ylalanine (Dad) | 430 nm | 572 nm | Not specified | 50:50 Acetonitrile (B52724)/PBS | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.

In the ¹H NMR spectrum, one would expect to see signals for the protons of the alanine (B10760859) moiety (α-H, β-H₂, and NH₂/NH₃⁺) and the aromatic protons. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. A singlet corresponding to the six protons of the dimethylamino group would be expected in the upfield region.

In the ¹³C NMR spectrum, distinct signals would be observed for the carbonyl carbon, the α-carbon, the β-carbon, the carbons of the dimethylamino group, and the four different types of carbons in the aromatic ring. The chemical shift of the aromatic carbon attached to the dimethylamino group would be significantly shifted upfield due to the strong electron-donating effect of the nitrogen.

While specific NMR data for this compound was not found in the provided search results, data for related structures can provide expected chemical shift ranges. For example, the ¹H and ¹³C NMR data for phenylalanine and various N,N-dimethylaniline derivatives offer a basis for predicting the spectrum of the target compound.

| Compound | Nucleus | Observed Chemical Shifts (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| L-Phenylalanine | ¹H | ~7.3-7.4 (aromatic), ~3.9 (α-H), ~3.1-3.3 (β-H₂) | H₂O | chemicalbook.com |

| L-Phenylalanine | ¹³C | ~176.8 (C=O), ~137.8 (C-γ), ~130-132 (aromatic CH), ~58.7 (C-α), ~39.1 (C-β) | D₂O | bmrb.io |

| 4-fluoro-N-phenylaniline | ¹³C | 157.8, 143.8, 138.8, 129.2, 120.5, 116.8, 115.8 | CDCl₃ | rsc.org |

| N-benzylaniline | ¹³C | 147.9, 139.2, 129.1, 128.5, 127.3, 127.1, 117.4, 112.7, 48.4 | CDCl₃ | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The carboxylic acid group would show a strong C=O stretching vibration, typically in the region of 1700-1750 cm⁻¹. The O-H stretch of the carboxylic acid is usually a broad band from 2500-3300 cm⁻¹. In its zwitterionic form, the carboxylate group (COO⁻) would exhibit asymmetric and symmetric stretching vibrations around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. The amino group (NH₂ or NH₃⁺) would have N-H stretching vibrations in the range of 3200-3500 cm⁻¹. The C-N stretching of the dimethylamino group would appear in the fingerprint region. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Studies on phenylalanine and its derivatives confirm these general assignments. For instance, in phenylalanine-based dimers, the carboxylic C=O stretch is observed around 1770-1783 cm⁻¹. nih.gov The IR spectrum of D-phenylalanine shows a strong band at 1626 cm⁻¹ assigned to the asymmetric νCOO⁻ vibration. yildiz.edu.tr

| Compound/Derivative | Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Phenylalanine-based dimer | Carboxylic C=O stretch | 1783 | nih.gov |

| Phenylalanine-based dimer | Peptide bond C=O stretch | 1717 | nih.gov |

| D-Phenylalanine | Asymmetric νCOO⁻ | 1626 | yildiz.edu.tr |

| 4-Dimethylaminopyridine (related structure) | Various | Characteristic peaks for aromatic C-H and C-N stretches | researchgate.net |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of 4-(Dimethylamino)phenylalanine. DFT calculations offer insights into the molecule's behavior and characteristics at the quantum level.

Prediction of Optoelectronic Properties

DFT calculations have been instrumental in predicting the optoelectronic properties of molecules. In a study on a related compound, 4-Chloro-dl-phenylalanine, DFT was used to analyze electronic absorption spectra, which is a key optoelectronic property. nih.gov This type of analysis helps in understanding how the molecule interacts with light.

Global Reactivity Parameter Analysis

Global reactivity descriptors are crucial for understanding the chemical behavior of a molecule. These parameters, which include hardness, softness, electronegativity, and chemical potential, are calculated using DFT to predict the reactivity and stability of the compound. researchgate.netresearchgate.net A molecule with a small energy gap between its frontier orbitals is generally more reactive and less stable. researchgate.net For instance, in a study of various compounds, DFT calculations at the B3LYP/6-311+G level were used to determine these global reactivity descriptors. researchgate.net

Table 1: Global Reactivity Descriptors

| Parameter | Description |

|---|---|

| Hardness (η) | Measures resistance to change in electron distribution. |

| Softness (S) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org A smaller gap suggests higher reactivity. researchgate.net FMO analysis can predict the sites of nucleophilic and electrophilic attack. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule. uni-muenchen.dewolfram.comnih.govresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. wolfram.comresearchgate.net Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas show positive potential, indicating sites for nucleophilic attack. malayajournal.orgresearchgate.net This analysis provides a clear picture of how the molecule will interact with other charged species. uni-muenchen.denih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules over time. These simulations are crucial for understanding biological processes at a molecular level.

Investigation of Binding Interactions

MD simulations are extensively used to investigate the binding of small molecules to biological macromolecules like proteins. nih.govyoutube.comunipa.it These simulations can reveal the stability of a ligand within a binding site and identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity. nih.gov For example, MD simulations have been used to study the binding of inhibitors to enzymes, providing insights into the conformational changes that occur upon binding. nih.govmdpi.com The technique can also be used to model the self-assembly of molecules, such as the formation of peptide nanotubes from phenylalanine derivatives. nih.gov

Analysis of Conformational Behavior in Complex Systems

The conformational flexibility of this compound, particularly when incorporated into larger, complex systems like peptides and proteins, is a subject of significant computational and experimental interest. As an unnatural amino acid, its distinct electronic and steric properties can influence the local and global structure of these biomolecules.

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, are employed to explore the potential energy surface of the amino acid residue within a polypeptide chain. These studies reveal how non-covalent interactions between the 4-(dimethylamino)phenyl group and its surrounding environment dictate its preferred orientation. Key interactions governing its conformational behavior include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

A practical approach to studying this behavior involves the site-specific incorporation of the amino acid into a model protein, such as superfolder green fluorescent protein (sfGFP). nih.gov Subsequent analysis using high-resolution techniques like X-ray crystallography can provide direct evidence of the residue's conformation. For instance, studies on the similar unnatural amino acid 4-cyano-L-phenylalanine (pCNPhe) have shown that its local environment within a protein can lead to multiple distinct conformations. nih.gov In one interior site, the nitrile group was found to adopt three different local environments, participating in hydrogen bonding with a histidine side chain, a structural water molecule, or engaging in non-specific van der Waals interactions. nih.gov Similarly, the conformational space of this compound in a protein is determined by such specific interactions with neighboring residues and solvent molecules. The analysis of its zwitterionic, cationic, and anionic forms in computational studies on related phenylalanine structures highlights the importance of NH-π, CH-π, and π-π stacking interactions in stabilizing particular conformations. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing molecular structure and chemical bonding based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This theory partitions a molecule into distinct atomic basins, allowing for the quantitative characterization of atoms and the bonds that connect them. wikipedia.orge-bookshelf.de

In QTAIM, chemical bonds are associated with a bond path, which is a line of maximum electron density linking two adjacent nuclei. wiley-vch.de At a specific point along this path, known as the bond critical point (BCP), the properties of the electron density reveal the nature of the interaction. For this compound, a QTAIM analysis would characterize every interatomic interaction, from the covalent bonds forming the phenyl ring and amino acid backbone to weaker non-covalent interactions.

The analysis would focus on parameters at the BCPs, such as:

The electron density (ρ(r)) : Higher values indicate a greater accumulation of charge, typical of covalent bonds.

The Laplacian of the electron density (∇²ρ(r)) : A negative value signifies a concentration of electron density, characteristic of a shared interaction (covalent bond), while a positive value indicates charge depletion, typical of closed-shell interactions (like ionic bonds or van der Waals forces). amercrystalassn.org

The total energy density (H(r)) : The sign of H(r) at the BCP can also help distinguish between shared and closed-shell interactions.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize and quantify the degree of electron localization in a molecule. wikipedia.org It offers a chemically intuitive picture of electron pairing and helps to identify core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgtaylorandfrancis.com The ELF is a scalar function with values ranging from 0 to 1. researchgate.net

An ELF value close to 1 corresponds to perfect electron localization, indicating the presence of a covalent bond or a lone pair. taylorandfrancis.comresearchgate.net

An ELF value of 0.5 represents a uniform, gas-like electron distribution, where electrons are highly delocalized. researchgate.net

Values close to 0 indicate regions with very low electron density. taylorandfrancis.com

The topological analysis of the ELF partitions the molecular space into basins of attractors. researchgate.net For this compound, this analysis would reveal distinct basins corresponding to:

Core electrons around the carbon, nitrogen, and oxygen nuclei.

Valence basins , which are further classified into:

Protonated basins (V(A,H)) : Representing C-H, N-H, and O-H bonds.

Monosynaptic basins (V(A)) : Representing the lone pairs on the nitrogen and oxygen atoms.

Disynaptic basins (V(A,B)) : Representing the C-C, C-N, and C-O covalent bonds.

This method provides a faithful visualization of the molecule's Lewis structure, clearly demarcating regions of shared electron pairs (bonds) and unshared electron pairs (lone pairs), which is fundamental to understanding its chemical reactivity. wikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized, chemically intuitive Lewis structure representation. wisc.edu This analysis provides detailed insights into intramolecular bonding, charge distribution, and hyperconjugative delocalization effects. conicet.gov.arnih.gov

The core of NBO analysis involves evaluating interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant delocalization and stabilization of the molecule. conicet.gov.ar

For this compound, NBO analysis reveals significant intramolecular charge transfer and hyperconjugative interactions. The electron-donating dimethylamino group strongly interacts with the phenyl ring, and the amino acid backbone exhibits its own characteristic interactions.

Key NBO Interactions in this compound and Related Structures:

Phenyl Ring Delocalization : Strong π -> π* interactions between the double bonds of the benzene (B151609) ring contribute significantly to its aromatic stability.

Dimethylamino Group Interaction : A crucial interaction is the delocalization of the nitrogen lone pair (n(N)) into the antibonding π* orbitals of the phenyl ring. This n -> π* interaction is responsible for the strong electron-donating character of the dimethylamino group and results in a substantial transfer of electron density to the ring.

Intramolecular Hydrogen Bonding : NBO analysis can confirm the presence and quantify the strength of intramolecular hydrogen bonds, for example, between the amine group and the carbonyl oxygen of the carboxylic acid moiety. nih.gov

The table below, based on findings for analogous molecules like 4-chloro-dl-phenylalanine and 4-(dimethylamino)benzaldehyde (B131446), illustrates the types of stabilizing donor-acceptor interactions identified by NBO analysis. conicet.gov.arnih.gov

Note: The E(2) values are representative and based on analogous systems. Specific values for this compound would require dedicated DFT/NBO calculations.

Mechanistic Studies of Related Reactions (e.g., Catalysis in Synthesis)

The synthesis of this compound and other non-natural phenylalanine derivatives involves various catalytic strategies, with mechanistic studies providing insight into reaction pathways and catalyst function.

Enzymatic Synthesis: One prominent biocatalytic method utilizes phenylalanine ammonia (B1221849) lyases (PALs). frontiersin.org These enzymes catalyze the reversible hydroamination of cinnamic acids to form the corresponding L-phenylalanine analogues. The catalytic mechanism does not require an external cofactor; instead, it relies on a prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly motif in the enzyme's active site. frontiersin.org In the synthetic direction, the MIO group acts as an electrophilic catalyst, activating the double bond of the substituted cinnamic acid for the stereospecific addition of ammonia. This process is highly attractive due to its excellent enantioselectivity, though it often requires high concentrations of ammonia to overcome the unfavorable reaction equilibrium. frontiersin.org

Asymmetric Chemical Catalysis: Chemical synthesis provides alternative routes, often employing transition metal catalysis to achieve high enantioselectivity. One such method is the asymmetric palladium-catalyzed hydroesterification of an N-(1-arylvinyl)phthalimide. nih.gov In this reaction, a palladium complex, such as [allylPdCl]₂, is used in conjunction with a chiral diphosphine ligand like (-)-DIOP. The mechanism involves the coordination of the palladium catalyst to the alkene. The chiral ligand environment dictates the facial selectivity of the subsequent steps, leading to the formation of the phenyl arylphthalimidopropionate product with high enantiomeric excess. The final product, the β-phenylalanine derivative, is then obtained via hydrolysis. nih.gov

Another approach involves copper-catalyzed hydroamination of the corresponding cinnamate. nih.gov A Cu(OAc)₂ catalyst paired with a chiral phosphine (B1218219) ligand can promote the selective β-addition of an amine source, yielding the desired product while minimizing the formation of the α-amino acid side product. nih.gov These mechanistic studies are crucial for optimizing reaction conditions and designing more efficient and selective catalysts for the synthesis of valuable amino acid derivatives.

Compound Index

Analytical Method Development for 4 Dimethylamino Phenylalanine and Its Derivatives

Chromatographic Methods

Chromatographic techniques are paramount for the separation and analysis of 4-(Dimethylamino)phenylalanine from complex mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE) offer distinct advantages in terms of resolution, sensitivity, and specificity.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of amino acids and their derivatives. The development of an effective HPLC method for this compound involves the careful selection of a stationary phase, mobile phase composition, and detector.